1-dihexylphosphoryloctane
Overview
Description
1-dihexylphosphoryloctane is an organic compound with the chemical formula C20H43OP. It is also known as dihexyl (octyl)phosphane oxide. This compound is characterized by the presence of a phosphoryl group (P=O) bonded to an octane chain and two hexyl groups. It is a colorless to amber liquid with a boiling point of approximately 455.2°C and a density of 0.863 g/cm³ .
Preparation Methods
1-dihexylphosphoryloctane can be synthesized through several methods:
Direct Oxidation Method: This involves the reaction of phosphorus with hydrogen peroxide to form the corresponding trialkyl phosphine oxide.
Alkylation Method: This method involves the reaction of phosphorus oxychloride with alkyl bromides or alkyl halides to produce the desired trialkyl phosphine oxide.
Oxidation-Reduction Method: This involves the reaction of phosphorus trichloride with alkyl bromides followed by oxidation to form the trialkyl phosphine oxide.
Chemical Reactions Analysis
1-dihexylphosphoryloctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to form lower oxidation state products.
Substitution Reactions: The phosphoryl group can participate in nucleophilic and electrophilic substitution reactions
Addition Reactions: The compound can undergo addition reactions with various reagents to form new compounds.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-dihexylphosphoryloctane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-dihexylphosphoryloctane involves its interaction with molecular targets through its phosphoryl group. The phosphoryl group can form coordination complexes with metal ions, which can then participate in various biochemical and chemical pathways . The compound’s effects are mediated through these interactions, influencing various molecular targets and pathways.
Comparison with Similar Compounds
1-dihexylphosphoryloctane is similar to other trialkyl phosphine oxides, such as:
Tri-n-butylphosphine oxide: Similar in structure but with butyl groups instead of hexyl and octyl groups.
Tri-n-octylphosphine oxide: Similar in structure but with octyl groups instead of hexyl and octyl groups.
Tri-n-hexylphosphine oxide: Similar in structure but with hexyl groups instead of hexyl and octyl groups
The uniqueness of this compound lies in its specific combination of hexyl and octyl groups, which confer distinct physical and chemical properties compared to other trialkyl phosphine oxides.
Properties
IUPAC Name |
1-dihexylphosphoryloctane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43OP/c1-4-7-10-13-14-17-20-22(21,18-15-11-8-5-2)19-16-12-9-6-3/h4-20H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRRUIJGMKIISX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCP(=O)(CCCCCC)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067596 | |
Record name | Phosphine oxide, dihexyloctyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31160-64-2 | |
Record name | Dihexyloctylphosphine oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31160-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphine oxide, dihexyloctyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031160642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC222429 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222429 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphine oxide, dihexyloctyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphine oxide, dihexyloctyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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